4,5,6,7-Tetrahydro-2h-indazol-4-ol
Overview
Description
4,5,6,7-Tetrahydro-2H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrazole ring system, which imparts unique chemical properties to the compound.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-2H-indazol-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandin E2. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . The inhibition of MMP-13 by this compound suggests its potential in preventing tissue damage during inflammatory processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . By inhibiting NF-κB, this compound can reduce the expression of genes involved in inflammation and immune responses. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with COX-2, leading to enzyme inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can activate or inhibit other enzymes, such as MMP-13, through direct binding interactions . These interactions result in changes in gene expression, particularly genes involved in inflammatory and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown reasonable stability in aqueous solutions, with a half-life exceeding one hour . Over time, this compound can degrade into various metabolites, which may have different biological activities. Long-term studies have indicated that this compound can maintain its anti-inflammatory effects over extended periods, suggesting its potential for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The involvement of this compound in these metabolic pathways can influence the levels of other metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in inflamed tissues due to its anti-inflammatory properties .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various enzymes and proteins, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . This reaction proceeds under mild conditions and yields the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole
- 2-(2-Benzothiazolyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
Comparison: 4,5,6,7-Tetrahydro-2H-indazol-4-ol is unique due to its specific hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVPZFQPMBEGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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